Diisopropyl ether

Catalog No.
S595517
CAS No.
108-20-3
M.F
C6H14O
(CH3)2CHOCH(CH3)2
C6H14O
M. Wt
102.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diisopropyl ether

CAS Number

108-20-3

Product Name

Diisopropyl ether

IUPAC Name

2-propan-2-yloxypropane

Molecular Formula

C6H14O
(CH3)2CHOCH(CH3)2
C6H14O

Molecular Weight

102.17 g/mol

InChI

InChI=1S/C6H14O/c1-5(2)7-6(3)4/h5-6H,1-4H3

InChI Key

ZAFNJMIOTHYJRJ-UHFFFAOYSA-N

SMILES

CC(C)OC(C)C

Solubility

0.2 % (NIOSH, 2016)
Sol of commercial grade in water, 1.71% @ 19 °C; miscible with most organic solvents.
Sol in acetone; miscible in ethyl alcohol, ethyl ether
MISCIBLE WITH MOST ORG SOLVENTS
Water solubility = 8,800 mg/l @ 20 °C
Soluble in oxygenated solvents
Solubility in water: poor
0.2%

Synonyms

diisopropyl ether, isopropyl ether

Canonical SMILES

CC(C)OC(C)C

Solvent:

  • Organic synthesis: Diisopropyl ether is a valuable non-polar solvent . This means it readily dissolves organic compounds, making it useful for various reactions in organic chemistry, including Grignard reactions, Williamson ether synthesis, and alkylations .
  • Extraction: Due to its ability to dissolve non-polar substances, diisopropyl ether finds application in the extraction of natural products from complex mixtures, such as isolating plant metabolites or isolating specific components from biological samples .

Chromatography:

  • Gas chromatography (GC): Diisopropyl ether can be employed as a mobile phase in gas chromatography for the separation and analysis of volatile organic compounds . Its low boiling point and volatility make it suitable for GC analysis of various organic molecules.
  • Thin-layer chromatography (TLC): Diisopropyl ether can be used as a component of the mobile phase in thin-layer chromatography for the separation of various organic compounds based on their polarity .

Other Applications:

  • Cryopreservation: Diisopropyl ether has been investigated as a cryoprotectant for the preservation of biological samples at ultra-low temperatures . However, further research is needed to determine its effectiveness compared to other established cryoprotectants.
  • Material Science: Diisopropyl ether can be used as a solvent or reagent in the synthesis and processing of various materials, such as polymers and composites.

Diisopropyl ether is a colorless, volatile liquid with a characteristic sweet odor. It is classified as a secondary ether and is slightly soluble in water while being miscible with many organic solvents. Its chemical formula is C6H14O, and it is often produced as a byproduct in the industrial synthesis of isopropanol through the hydration of propylene. Diisopropyl ether serves multiple roles, including acting as a solvent and an oxygenate additive in gasoline formulations .

Diisopropyl ether is a flammable liquid with a low flash point (around -35 °C) []. It can readily form explosive peroxides upon prolonged exposure to air and light. Therefore, proper handling and storage precautions are crucial. It is also considered a moderate inhalation hazard and can cause irritation to the eyes and skin [].

Safety Precautions:

  • Handle in a well-ventilated fume hood.
  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
  • Store in a cool, dark place away from heat and light.
  • Dispose of waste according to local regulations.
, primarily involving the cleavage of the carbon-oxygen bond. It reacts violently with strong oxidizing agents and can form explosive peroxides upon prolonged exposure to air. The ether can also undergo oxidation, yielding products like propylene and acetone under specific conditions . Notably, diisopropyl ether can be converted into isopropoxy derivatives through reactions with bromoboranes, which are thermally unstable .

Exposure to diisopropyl ether can lead to several health effects, including irritation of the skin, eyes, and respiratory tract. Symptoms of inhalation may include headache, dizziness, nausea, and confusion. Prolonged exposure can result in more severe outcomes such as unconsciousness or even fatality. The compound is classified as a flammable liquid and poses significant fire hazards due to its low flash point .

Diisopropyl ether is primarily synthesized through the etherification of isopropanol. This process typically employs cation exchange resins or solid acid catalysts under reactive distillation conditions to enhance yield and efficiency . Additionally, it can be produced as a byproduct during the production of isopropanol from propylene.

Diisopropyl ether finds extensive applications across various fields:

  • Solvent: It is widely used as a solvent for recrystallizations and extractions in laboratories due to its favorable properties.
  • Gasoline Additive: As an oxygenate, it improves combustion efficiency and reduces emissions when blended with gasoline.
  • Extractant: It effectively extracts polar organic compounds from aqueous solutions, making it valuable in chemical processes .

Interaction studies have shown that diisopropyl ether can form complexes with Lewis acids and react with strong acids to produce salts. Its reactivity with oxidizing agents can lead to dangerous situations if not handled properly. The compound's behavior in fire scenarios indicates that its vapors are heavier than air and can travel considerable distances to ignite sources .

Diisopropyl ether shares similarities with other ethers but has distinct properties that set it apart. Below is a comparison with similar compounds:

CompoundMolecular FormulaBoiling Point (°C)Solubility in WaterUnique Properties
Diethyl etherC4H10O34.61.0%Lower boiling point; more volatile
Dimethyl etherC2H6O-24.90.5%Gas at room temperature; highly flammable
Dipropyl etherC6H14O90-920.1%Higher boiling point; less commonly used
Di-tert-butyl etherC8H18O100-101InsolubleMore stable; less reactive

Diisopropyl ether's unique combination of volatility, solvent capabilities, and reactivity makes it particularly useful in both industrial and laboratory settings while posing specific safety challenges due to its tendency to form peroxides .

Physical Description

Diisopropyl ether appears as a clear colorless liquid with an ethereal odor. Flash point -18°F. Less dense than water. Vapors heavier than air.
GasVapor; Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a sharp, sweet, ether-like odor.

Color/Form

Colorless volatile liquid
Colorless liquid.
Colorless liquid

XLogP3

1.5

Boiling Point

156 °F at 760 mm Hg (USCG, 1999)
68.5 °C
69 °C
154°F

Flash Point

-18 °F (USCG, 1999)
-18 °F (-28 °C) (closed cup)
-28 °C
-18°F

Vapor Density

3.5 (air= 1)
Relative vapor density (air = 1): 3.5

Density

0.724 at 68 °F (USCG, 1999)
0.7258 @ 20 °C/4 °C
Relative density (water = 1): 0.7
0.73

LogP

1.52 (LogP)
log Kow= 1.52

Odor

Sweet, slightly sharp, pungent like camphor and ethyl ether
The odor is more irritating and less pleasant than that of ethyl ether.
Sharp, sweet, ether-like odor.
Ether-like odo

Melting Point

-123 °F (USCG, 1999)
-86.8 °C
-60 °C
-123°F
-76°F

UNII

DO7Y998826

GHS Hazard Statements

Aggregated GHS information provided by 393 companies from 19 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 393 companies. For more detailed information, please visit ECHA C&L website;
Of the 18 notification(s) provided by 392 of 393 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H336 (99.49%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H412 (18.37%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

119 mm Hg (NIOSH, 2016)
149.00 mmHg
149 mm Hg @ 25 °C /from experimentally derived coefficients/
Vapor pressure, kPa at 20 °C: 15.9
119 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Impurities

COMMERCIAL VARIETY MAY CONTAIN APPROX 3% OF ISOPROPYL ALC, LESS THAN 0.01% OF SULFUR & LESS THAN 0.04% OF PEROXIDE.
The dehydration of isopropyl alcohol with sulfuric acid produces propylene as an impurity in the production of isopropyl ether. The amounts of propylene by-product will vary with type of catalyst and reaction conditions.
Isopropyl ether autooxidizes to form peroxides and hydroperoxides at 20 °C with UV radiation or in the presence of a photosensitizer, eg, benzophenone

Other CAS

108-20-3

Wikipedia

Isopropyl ether

Use Classification

Food Additives -> EXTRACTION_SOLVENT; -> JECFA Functional Classes
Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

Methods of Manufacturing

PREPARED ... AS BY-PRODUCT OF PRODN OF ISOPROPYL ALC FROM CRACKED GASOLINE.
Obtained in large quantities as a by-product from the manufacture of isopropyl alcohol from propylene by the sulfuric acid process.

General Manufacturing Information

All other chemical product and preparation manufacturing
Petrochemical manufacturing
Petroleum lubricating oil and grease manufacturing
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Wholesale and retail trade
Propane, 2,2'-oxybis-: ACTIVE

Analytic Laboratory Methods

NIOSH Method 1618. Determination of Isopropyl Ether by Gas Chromatography with Flame Ionization Detection. Solid sorbent tube using coconut shell charcaol. This method is applicable to air samples.
ISOPROPYL ETHER DETERMINED BY TEMP-PROGRAMMED FLAME-IONIZATION GAS CHROMATOGRAPHY USING DINONYL PHTHALATE ON CHROMOSOL W. CARRIER GAS WITH NITROGEN, COLUMN TEMP 110 °C.
NIOSH Method 1610: A gas chromatographic method for the analysis of ethyl ether, consists of a stainless steel column, 1.2 m x 6 mm OD, packed with Porapak Q carrier gas at a flow rate of 30 ml/min, is a NIOSH approved method. A sample s suggested, the column temperature is 175 °C, the injection temperature is 195 °C, and the detection temperature is 250 °C. n limit of 0.01 mg/sample, and a relative This method has a estimated detection limit of 0.01 mg/sample, and a relative standard deviation of 0.024 at 1.8 to 7.1 mg/sample over a working range of 100 to 2500 mg/sample. /Diethyl ether/
EPA Method 1624: An isotope dilution gas chromatography/ mass spectrometry method for the determination of volatile organic compounds in municipal and industrial discharges is described. This method is designed to meet the survey requirements of Effluent Guidelines Division (EGD) and the National Pollution Discharge Elimination System (NPDES). Under the prescribed conditions, unlabeled diethyl ether has a minimum level of 50 ug/l and a mean retention time of 820 sec. The labeled compound has a minimum level of 50 ug/l, a mean retention time of 804 sec, and a characteristic primary m/z of 74/84. /Diethyl ether/
For more Analytic Laboratory Methods (Complete) data for ISOPROPYL ETHER (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

Ether in blood or urine is analyzed by direct injection of the specimen into a gas chromatograph equipped with a flame-ionization detector and a molecular sieve column. This method has a sensitivity of 10 mg/l, linearity of 10-200 mg/l, cv of 3-5% within-run, and a relative recovery of 96-100%. /Diethyl ether/

Storage Conditions

Store in cool, dry, well-ventilated location. Separate from acids & oxidizing materials.

Stability Shelf Life

Keeping ethers from becoming anhydrous plus the addition of antioxidants will help reduce this explosion hazard.

Dates

Modify: 2023-08-15

Matrix-dependent absorption of 8-methoxypsoralen in extracorporeal photopheresis

Viola Hähnel, Isabell Weber, Simon Tuemmler, Bernhard Graf, Michael Gruber, Ralph Burkhardt, Norbert Ahrens
PMID: 32638713   DOI: 10.1039/c9pp00378a

Abstract

Extracorporeal photopheresis (ECP) is an effective immunomodulatory therapy for various diseases. Autologous leukocytes are collected, photoactivated with a photosensitizer (8-methoxypsoralen, 8-MOP) and UVA light, and subsequently reinfused back to the patient. Leukapheresis and UVA irradiation systems can be integrated into one device (inline) or handled by two separate devices (offline). ECP works via intercalation of 8-MOP into DNA helices and UVA-based interactions to inhibit DNA replication. 8-MOP is known to adhere to plastic materials, which might reduce its availability for intercalation. In the present study we examined the bioavailability of 8-MOP when different plastic materials and solvents are used as matrices.
Varying amounts of shredded ethylene vinyl acetate (EVA) and polyvinylchloride (PVC) from the MacoGenic irradiation bag (EVA1), UVA PIT irradiation bag (EVA2), UVA PIT recirculation bag (PVC A) and UVA PIT tubing (PVC B) by MacoPharma and PIT Medical Systems, respectively, were incubated with 200 ng mL
8-MOP dissolved in diisopropyl ether (DIPE) plus toluene 90/10 vol%, deionized water or plasma. After 2 h 8-MOP concentrations were determined by GC-MS.
After incubation, 8-MOP concentrations varied depending on the amount and type of plastic (PVC > EVA) and solvent (water > plasma > DIPE/toluene). Absorption to 200 mg EVA1 or EVA2 resulted in 8-MOP concentrations of 57% or 32% in water, 91% or 80% in plasma, and 93% or 92% in DIPE/toluene, while 200 mg PVC A and PVC B yielded recovery rates of 26% and 10% in water, 76% and 75% in plasma, and 55% and 30% in DIPE/toluene, respectively. Remaining 8-MOP differed significantly between container materials (EVA vs. PVC; p < 0.022) but not manufacturers (MacoPharma vs. PIT Medical Systems).
Absorption loss of 8-MOP depends on the type of plastic and solvent and is more pronounced with water than with plasma. As the DNA binding effect of 8-MOP is dose-dependent, ECP starting doses should be adjusted to ensure that a sufficient concentration of free bioavailable 8-MOP is present during UV irradiation.


A saccharide-based crystalline sponge for hydrophilic guests

Guo-Hong Ning, Kazuki Matsumura, Yasuhide Inokuma, Makoto Fujita
PMID: 27157794   DOI: 10.1039/c6cc03026b

Abstract

A coordination network composed of a mannose-based organic ligand and a sodium ion, 'sugar sponge', was synthesized for the crystalline sponge analysis of hydrophilic compounds. Owing to multiple hydrogen-bonding interactions, hydrophilic guests are firmly trapped in the 1-dimensional channel. The sugar sponge was utilized to analyze the structures of flexible alcohol and absolute configurations of chiral epoxides.


Prenyl Ethers: Novel Fungal Volatiles Formed by Penicillium digitatum

Thomas M Amrein, Peter Frey, Roberto Meier, Heidi Baumann, Miriam Tanner, Klaus F Gassenmeier
PMID: 25437159   DOI: 10.2533/chimia.2014.692

Abstract

Prenyl ethyl ether (PEE) was previously described as the cause for a solvent-like off-note in ground hazelnuts, but its origin remained unclear. Investigations were carried out by analytical groups of Coop and Givaudan over four years to elucidate this phenomenon. From mouldy citrus fruits a strain of Penicillium digitatum was isolated and found to form PEE. Formation on citrus and other fruits was prominent and contributed to the particular smell of decayed fruits. Several strains of P. digitatum formed PEE, while other fungal species did not. In contrast to citrus fruit, prenyl methyl ether (PME) was formed as dominant prenyl ether on hazelnuts while only small amounts of PEE were found. PME has not been previously described as volatile metabolite of fungi or as a food-taint. Spiking experiments with deuterated ethanol showed that the ethyl group is likely incorporated into PEE via the aldehyde form. On hazelnuts strongly decayed by P. digitatum yet another prenyl ether was tentatively identified: Prenyl isopropyl ether. Prenyl ethers present a novel group of volatile metabolites of P. digitatum. They are likely typical for this species and have not been described before. Prenyl ethers seem to play a significant role in the smell of food decayed by P. digitatum and should be considered in cases of off-notes and taints.


Less Cytotoxic Protoflavones as Antiviral Agents: Protoapigenone 1'-

Máté Vágvölgyi, Gábor Girst, Norbert Kúsz, Sándor B Ötvös, Ferenc Fülöp, Judit Hohmann, Jean-Yves Servais, Carole Seguin-Devaux, Fang-Rong Chang, Michael S Chen, Li-Kwan Chang, Attila Hunyadi
PMID: 31842358   DOI: 10.3390/ijms20246269

Abstract

Protoflavones, a rare group of natural flavonoids with a non-aromatic B-ring, are best known for their antitumor properties. The protoflavone B-ring is a versatile moiety that might be explored for various pharmacological purposes, but the common cytotoxicity of these compounds is a limitation to such efforts. Protoapigenone was previously found to be active against the lytic cycle of Epstein-Barr virus (EBV). Further, the 5-hydroxyflavone moiety is a known pharmacophore against HIV-integrase. The aim of this work was to prepare a series of less cytotoxic protoflavone analogs and study their antiviral activity against HIV and EBV. Twenty-seven compounds, including 18 new derivatives, were prepared from apigenin through oxidative de-aromatization and subsequent continuous-flow hydrogenation, deuteration, and/or 4'-oxime formation. One compound was active against HIV at the micromolar range, and three compounds showed significant activity against the EBV lytic cycle at the medium-low nanomolar range. Among these derivatives, protoapigenone 1'-
-isopropyl ether (
) was identified as a promising lead that had a 73-times selectivity of antiviral over cytotoxic activity, which exceeds the selectivity of protoapigenone by 2.4-times. Our results open new opportunities for designing novel potent and safe anti-EBV agents that are based on the natural protoflavone moiety.


A probe on the intermolecular forces in diisopropyl ether-n-butyric acid mixture by dielectric, FTIR studies and quantum chemical calculations

G Arivazhagan, R Shanmugam, A Elangovan
PMID: 23295216   DOI: 10.1016/j.saa.2012.12.015

Abstract

The results of FTIR spectral measurement on equimolar diisopropyl ether-butyric acid binary mixture and quantum chemical calculations on the complex molecule have been presented. Dielectric studies have been carried out on the binary mixture over the entire composition range and at four different temperatures 303 K, 308 K, 313 K and 318 K. n-Butyric acid seems to prefer less polar ether to interact with it. It appears that the usual interpretation of variation of static dielectric constant and positive deviation of excess permittivity from ideal mixture behavior needs to be relooked.


Influence of organic solvents on catalytic behaviors and cell morphology of whole-cell biocatalysts for synthesis of 5'-arabinocytosine laurate

Meiyan Yang, Hui Wu, Yan Lian, Xiaofeng Li, Furao Lai, Guanglei Zhao
PMID: 25136983   DOI: 10.1371/journal.pone.0104847

Abstract

A whole-cell based method was developed for the regioselective synthesis of arabinocytosine laurate. Among the seven kinds of bacteria strains tested in the acylation reaction, Pseudomonas fluorescens gave the highest productivity and a higher 5'-regioselectivity than 99%. Compared with pure organic solvents, the use of organic solvent mixtures greatly promoted the yield of the whole-cell catalyzed reaction, but showed little influence on the 5'-regioselectivity. Of all the tested solvent mixtures, the best reaction result was found in isopropyl ether/pyridine followed by isopentanol/pyridine. However, the whole-cells showed much lower thermostability in isopropyl ether/pyridine than in THF-pyridine. To better understand the toxic effects of the organic solvents on P. fluorescens whole-cells and growing cells were further examined. Significant influences of organic solvents on the biomass of the cells were found, which differed depending on the type of solvents used. SEM analysis visually revealed the changes in the surface morphology of whole-cells and growing cells cultured in media containing various organic solvents, in terms of surface smoothness, bulges and changed cell sizes. Results demonstrated that organic toxicity to cell structure played an important role in whole-cell mediated catalysis.


Determination of fuel ethers in water by membrane extraction ion mobility spectrometry

Sanna Holopainen, Marjaana Nousiainen, Mika Sillanpää
PMID: 23598150   DOI: 10.1016/j.talanta.2013.01.026

Abstract

Fuel oxygenates are environmentally detrimental compounds due to their rapid migration to groundwater. Fuel oxygenates have been reported to cause taste and odour problems in drinking water, and they also have long-term health effects. Feasible analytical methods are required to observe the presence of fuel oxygenates in drinking and natural water. The authors studied ion mobility spectrometry (IMS) to determinate isomeric fuel ether oxygenates; ethyl tert-butyl ether (ETBE), diisopropyl ether (DIPE), and tert-amyl methyl ether (TAME), separated from aqueous matrices with a pervaporation membrane module. Methyl tert-butyl ether (MTBE) was also membrane extracted and detected with IMS. The authors demonstrated that fuel ethers (MTBE, ETBE, DIPE, and TAME) can be quantified at μg/L level with membrane extraction IMS. A membrane extraction module coupled to IMS is a time and cost effective analysis method because sampling can be performed in a single procedure and from different natural water matrices within a few minutes. Consequently, IMS combined with membrane extraction is suitable not only for waterworks and other online applications but also in the field monitoring the quality of drinking and natural water.


Synthesis, crystal structure and biological activity of novel anthranilic diamide insecticide containing alkyl ether group

Yu Zhao, Li-ping Xu, Jun Tong, Yong-qiang Li, Li-xia Xiong, Fang Li, Li-na Peng, Zheng-ming Li
PMID: 23111947   DOI: 10.1007/s11030-012-9406-x

Abstract

In searching for environmentally benign insecticides with high activity, low toxicity and low residue, two series of novel anthranilic diamide containing methyl ether and isopropyl ether group were designed and synthesized. All of the compounds were characterized by (1)H NMR spectroscopy, (13)C NMR spectroscopy and elemental analysis. The single crystal structure of 19j was determined by X-ray diffraction. The insecticidal activities of the new compounds were evaluated. The results showed that some compounds exhibited excellent insecticidal activities against Lepidoptera pests. Among this series, compound, 18l showed 100 % larvicidal activity against Mythimna separate Walker, Plutella xylostella Linnaeus and Laphygma exigua Hubner at the test concentration, which was equal to the available chlorantraniliprole.


Enhancing crystalline properties of a cardiovascular active pharmaceutical ingredient using a process analytical technology based crystallization feedback control strategy

Ali N Saleemi, Gerry Steele, Nicholas I Pedge, Anthony Freeman, Zoltan K Nagy
PMID: 22449455   DOI: 10.1016/j.ijpharm.2012.03.029

Abstract

Pharmaceutical regulatory bodies require minimal presence of solvent in an active pharmaceutical ingredient (API) after crystallization. From a processing point of view bigger crystals with minimal agglomeration and uniform size distribution are preferred to avoid solvent inclusion and for improved downstream processing. The current work addresses these issues encountered during the production of the potential anti-arrhythmic cardiovascular drug, AZD7009. This paper demonstrates that by applying the automated direct nucleation control (ADNC) approach problems with agglomeration and solvent inclusion were resolved. This model free approach automatically induces temperature cycles in the system, with the number of cycles, temperature range and adaptive heating and cooling rates determined to maintain the number of particles in the system, as measured by a focused beam reflectance measurement (FBRM) probe, within a constant range during the crystallization. The ADNC approach was able to produce larger and more uniform crystals and also removed the residual solvent trapped between the crystals compared to the typical crystallization operation using linear cooling profile. The results illustrate the application of process analytical technologies, such as FBRM and ATR-UV-vis spectroscopy, for the design of optimal crystallization operating conditions for the production of pharmaceuticals, and demonstrate that the ADNC approach can be used for rapid crystallization development for APIs exhibiting problems with agglomeration and solvent inclusion.


Oxidative degradation of alternative gasoline oxygenates in aqueous solution by ultrasonic irradiation: mechanistic study

Duk Kyung Kim, Kevin E O'Shea, William J Cooper
PMID: 22647393   DOI: 10.1016/j.scitotenv.2011.09.016

Abstract

Widespread pollution has been associated with gasoline oxygenates of branched ethers methyl tert-butyl ether (MTBE), di-isopropyl ether (DIPE), ethyl tert-butyl ether (ETBE), and tert-amyl ether (TAME) which enter groundwater. The contaminated plume develops rapidly and treatment for the removal/destruction of these ethers is difficult when using conventional methods. Degradation of MTBE, with biological methods and advanced oxidation processes, are rather well known; however, fewer studies have been reported for degradation of alternative oxygenates. Degradation of alternative gasoline oxygenates (DIPE, ETBE, and TAME) by ultrasonic irradiation in aqueous oxygen saturation was investigated to elucidate degradation pathways. Detailed degradation mechanisms are proposed for each gasoline oxygenate. The common major degradation pathways are proposed to involve abstraction of α-hydrogen atoms by hydroxyl radicals generated during ultrasound cavitation and low temperature pyrolytic degradation of ETBE and TAME. Even some of the products from β-H abstraction overlap with those from high temperature pyrolysis, the effect of β-H abstraction was not shown clearly from product study because of possible 1,5 H-transfer inside cavitating bubbles. Formation of hydrogen peroxide and organic peroxides was also determined during sonolysis. These data provide a better understanding of the degradation pathways of gasoline oxygenates by sonolysis in aqueous solutions. The approach may also serve as a model for others interested in the details of sonolysis.


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